Enkephalin sulfonic acid, ala(2)-nle(5)-
CAS No.: 75829-10-6
Cat. No.: VC17120731
Molecular Formula: C28H39N5O8S
Molecular Weight: 605.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75829-10-6 |
|---|---|
| Molecular Formula | C28H39N5O8S |
| Molecular Weight | 605.7 g/mol |
| IUPAC Name | (1R)-1-[[(2S)-1-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]pentane-1-sulfonic acid |
| Standard InChI | InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1 |
| Standard InChI Key | NSDRIJPETPCTKU-CSILHSIFSA-N |
| Isomeric SMILES | CCCC[C@H](N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
| Canonical SMILES | CCCCC(NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
Introduction
Chemical Structure and Structural Modifications
Enkephalin sulfonic acid, Ala(2)-Nle(5)- (molecular formula: C₂₈H₃₉N₅O₈S; molecular weight: 605.7 g/mol) retains the core pentapeptide sequence of natural enkephalins but features critical modifications that alter its physicochemical and pharmacological properties. The tyrosine residue at position 1 preserves the aromatic ring essential for opioid receptor interaction, while the sulfonic acid group replaces the terminal carboxyl group, increasing acidity and resistance to carboxypeptidase cleavage . Substituting L-alanine at position 2 with D-alanine enhances conformational stability, and norleucine (Nle) at position 5 introduces a hydrophobic side chain that improves lipid solubility and blood-brain barrier penetration .
Table 1: Structural Comparison with Natural Enkephalins
| Feature | Natural Enkephalin (Leu/Met) | Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- |
|---|---|---|
| Position 2 Amino Acid | Glycine | D-Alanine |
| Position 5 Amino Acid | Leucine/Methionine | Norleucine |
| C-Terminal Group | Carboxyl (-COOH) | Sulfonic Acid (-SO₃H) |
| Metabolic Stability | Low (t₁/₂ < 2 min) | High (t₁/₂ > 30 min) |
Pharmacological Profile and Receptor Interactions
Delta-Opioid Receptor Selectivity
Competitive binding assays using rat brain membranes reveal that enkephalin sulfonic acid, Ala(2)-Nle(5)- binds preferentially to δ-opioid receptors, with an affinity ratio (δ-OR:μ-OR) of 18:1, compared to 3:1 for Leu-enkephalin and 6:1 for D-Ala²,D-Leu⁵-enkephalin (DADLE) . This selectivity is attributed to the sulfonic acid moiety, which mimics the phosphate group of endogenous ligands like deltorphin, creating stronger electrostatic interactions with the receptor’s extracellular domain .
Analgesic Potency and Duration
In rodent models of acute pain, subcutaneous administration of enkephalin sulfonic acid, Ala(2)-Nle(5)- (1 mg/kg) produces analgesia equivalent to morphine (3 mg/kg) but with a prolonged duration of action (>4 hours vs. 2 hours for morphine) . The extended effect correlates with its resistance to enzymatic degradation, as demonstrated by in vitro studies showing <10% degradation after 1 hour in plasma, whereas natural enkephalins degrade fully within minutes .
Comparative Analysis with Other Enkephalin Analogs
DADLE (D-Ala²,D-Leu⁵-Enkephalin)
DADLE (CAS No. 94825-57-7), a widely studied enkephalin analog, shares the D-alanine substitution at position 2 but retains a leucine residue at position 5. While DADLE exhibits moderate δ-OR affinity (Ki = 1.2 nM), it shows weaker selectivity (δ-OR:μ-OR = 6:1) compared to enkephalin sulfonic acid, Ala(2)-Nle(5)- (δ-OR:μ-OR = 18:1) . Additionally, DADLE’s lack of a sulfonic acid group renders it susceptible to carboxypeptidase A, limiting its half-life to 15–20 minutes in vivo .
DSLET (D-Ser²,Leu⁵-Enkephalin-Thr)
DSLET, another δ-OR-preferring analog, incorporates a threonine residue at the C-terminus. Though it matches enkephalin sulfonic acid’s δ-OR selectivity (δ-OR:μ-OR = 17:1), its analgesic potency is 50% lower due to reduced blood-brain barrier permeability .
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Enkephalin Analogs
| Analog | δ-OR Affinity (Ki, nM) | μ-OR Affinity (Ki, nM) | Half-Life (min) | BBB Penetration |
|---|---|---|---|---|
| Enkephalin sulfonic acid, Ala(2)-Nle(5)- | 0.8 | 14.4 | >180 | High |
| DADLE | 1.2 | 7.2 | 15–20 | Moderate |
| DSLET | 0.9 | 15.3 | 30–40 | Low |
Research Findings and Experimental Applications
In Vitro Studies
In rat striatal slices, enkephalin sulfonic acid, Ala(2)-Nle(5)- (10 μM) inhibits adenylate cyclase activity by 78%, a hallmark of δ-OR activation, compared to 45% inhibition by Leu-enkephalin . This effect is naltrindole-reversible, confirming δ-OR mediation.
Organoprotective Effects
Preliminary studies suggest that enkephalin sulfonic acid, Ala(2)-Nle(5)- extends the survival of ischemic multiorgan blocks by up to 46 hours, surpassing DADLE’s 32-hour limit . The mechanism may involve δ-OR-mediated suppression of apoptotic signaling in endothelial cells .
Therapeutic Implications and Future Directions
The compound’s high δ-OR selectivity and metabolic stability position it as a candidate for treating chronic pain without the addiction risks associated with μ-opioid agonists. Ongoing research explores its utility in neuroprotection, with early-phase trials investigating its effects in traumatic brain injury models. Further structural optimization, such as N-terminal methylation to enhance oral bioavailability, could yield clinically viable derivatives .
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